6-Chloro-2-fluoronicotinonitrile
Overview
Description
6-Chloro-2-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 and a molecular weight of 156.54 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 6-Chloro-2-fluoronicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with a fluorinating agent under specific conditions. One common method includes the use of a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) in an appropriate solvent like dichloromethane (DCM) at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
6-Chloro-2-fluoronicotinonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is involved in the development of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoronicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy and potency .
Comparison with Similar Compounds
6-Chloro-2-fluoronicotinonitrile can be compared with other similar compounds such as:
6-Chloro-5-fluoronicotinonitrile: Similar in structure but with the fluorine atom at a different position, which can affect its reactivity and applications.
6-Chloro-3-fluoronicotinonitrile:
2-Chloro-6-fluoronicotinonitrile: A compound with the chlorine and fluorine atoms swapped, leading to different reactivity patterns and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
6-Chloro-2-fluoronicotinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of chlorinated pyridine derivatives. Its chemical structure can be represented as follows:
- Molecular Formula : C6H4ClFN2
- Molecular Weight : 160.56 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study by BenchChem highlighted its efficacy against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes and interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study published in ACS Organic Letters demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 8.0 |
A549 (Lung Cancer) | 15.0 |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic processes essential for microbial growth and cancer cell proliferation.
- Receptor Modulation : It interacts with cellular receptors that regulate cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, researchers evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability after treatment with the compound at concentrations above its MIC.
Case Study 2: Cancer Cell Proliferation
A separate investigation assessed the effects of this compound on the proliferation of MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with this compound resulted in G1 phase arrest, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
6-chloro-2-fluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCGIAUXHFKVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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